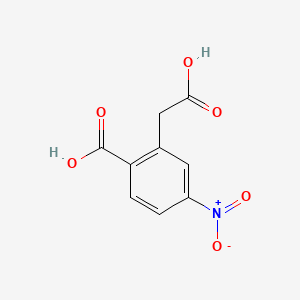

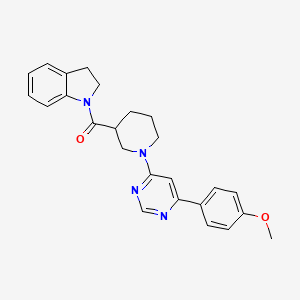

![molecular formula C13H9ClN2O2S B2951776 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 328028-97-3](/img/structure/B2951776.png)

1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The presence of a carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.

Chemical Reactions Analysis

Pyrazole compounds are known to participate in a variety of chemical reactions, often serving as precursors in the synthesis of more complex heterocyclic systems . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the carboxylic acid group suggests that it may exhibit acidic properties. Its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用

Antileishmanial Activity

Pyrazole derivatives have been recognized for their potent antileishmanial effects. These compounds, including the one , can be synthesized and structurally verified through techniques like FTIR and NMR. In vitro studies have shown that certain pyrazole derivatives exhibit significant activity against Leishmania species, with some compounds outperforming standard drugs in inhibitory concentration (IC) values .

Antimalarial Efficacy

In addition to their antileishmanial properties, these derivatives also demonstrate antimalarial activity. In vivo experiments using mice infected with Plasmodium berghei have revealed that pyrazole derivatives can lead to a substantial suppression of the parasite, indicating their potential as pharmacophores for developing new antimalarial agents .

Molecular Docking Studies

Molecular simulation studies justify the antipromastigote activity of pyrazole compounds. The binding affinity of these compounds to specific enzymes or receptors, such as LmPTR1, is characterized by lower binding free energy, suggesting a strong interaction and potential for targeted therapy .

Antioxidant Properties

Pyrazoline derivatives, closely related to pyrazoles, have been studied for their antioxidant activities. These compounds can mitigate oxidative stress by neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases. The measurement of biomarkers like malondialdehyde (MDA) can assess the efficacy of these antioxidants .

Enzyme Inhibition

The activity of enzymes such as acetylcholinesterase (AchE) is crucial for the proper functioning of the nervous system. Pyrazoline and pyrazole derivatives have been reported to affect the activity of AchE, which could have implications for treating conditions associated with nerve impulse transmission .

Anticancer Potential

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. These compounds have shown selectivity and efficacy against certain cancer cell lines, indicating their promise as therapeutic agents in oncology .

作用機序

Target of Action

The primary target of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound acts as a ligand for the cannabinoid receptors , meaning it binds to these receptors and induces a biological response . This interaction can lead to changes in cell signaling and function .

Biochemical Pathways

These include pain sensation, mood regulation, and memory processes .

Result of Action

The binding of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid to the cannabinoid receptors can lead to various molecular and cellular effects, depending on the specific physiological context . For instance, in the nervous system, this could affect pain sensation, mood, and memory .

将来の方向性

特性

IUPAC Name |

1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-8-6-11(13(17)18)19-12(8)16(15-7)10-5-3-2-4-9(10)14/h2-6H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQAEMKEAJXVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

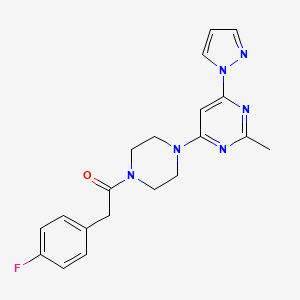

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2951694.png)

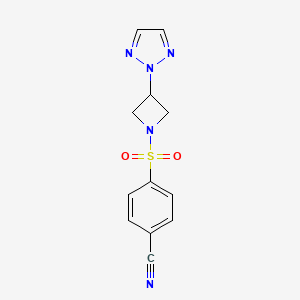

![methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2951696.png)

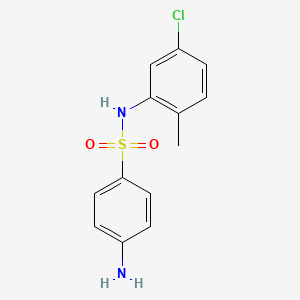

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2951701.png)

![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)

![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)

![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2951710.png)

![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)